Azepinomycin

Description

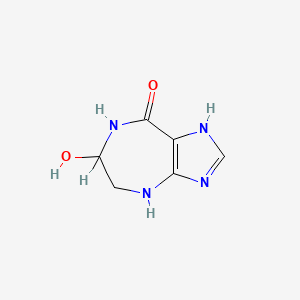

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-4,5,6,7-tetrahydro-1H-imidazo[4,5-e][1,4]diazepin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c11-3-1-7-5-4(6(12)10-3)8-2-9-5/h2-3,7,11H,1H2,(H,8,9)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLYCONTUAROEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)C2=C(N1)N=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901008765 | |

| Record name | 3,4,5,6-Tetrahydroimidazo[4,5-e][1,4]diazepine-6,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901008765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89354-15-4 | |

| Record name | Azepinomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089354154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5,6-Tetrahydroimidazo[4,5-e][1,4]diazepine-6,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901008765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Azepinomycin: A Technical Overview of its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Azepinomycin, a naturally occurring compound with potential therapeutic applications. The information is curated for professionals in the fields of chemical biology, pharmacology, and drug discovery.

Chemical Identity and Structure

This compound is a heterocyclic compound first identified as an antitumor antibiotic produced by Streptomyces species.[1] Its chemical structure is characterized by an imidazo[4,5-e][1][2]diazepin-8-one core.

The key chemical identifiers for this compound are summarized in the table below for easy reference.

| Identifier | Value | Source |

| IUPAC Name | 6-hydroxy-4,5,6,7-tetrahydro-1H-imidazo[4,5-e][1][2]diazepin-8-one | PubChem |

| Molecular Formula | C₆H₈N₄O₂ | PubChem |

| CAS Number | 89354-15-4 | PubChem |

| Molecular Weight | 168.15 g/mol | PubChem |

| PubChem CID | 128950 | PubChem |

Below is a diagram illustrating the key chemical identifiers of this compound.

References

- 1. Purines. LXIII. Syntheses of this compound, an antitumor antibiotic from Streptomyces species, and its 3-beta-D-ribofuranoside and their 8-imino analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigations into biochemical mode of inhibition of guanase by this compound: synthesis and biochemical screening of several analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Azepinomycin: A Technical Guide to its Discovery, Natural Source, and In Vitro Activity

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Foreword: This technical guide provides a comprehensive overview of Azepinomycin, a naturally occurring guanase inhibitor with potential applications in antiviral and anticancer therapies. This document details its discovery, natural source, and methodologies for its study, presenting quantitative data and experimental protocols in a clear and structured format for researchers, scientists, and professionals in drug development.

Discovery and Natural Source

This compound is a heterocyclic natural product originally isolated from the culture filtrate of Streptomyces sp. MF718-03[1]. As a member of the vast family of compounds produced by Streptomyces, a genus renowned for its prolific production of bioactive secondary metabolites, this compound emerged as a molecule of interest due to its inhibitory activity against the enzyme guanase[1][2]. This enzyme plays a crucial role in the purine salvage pathway, making it a potential target for therapeutic intervention in various diseases.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound's inhibitory activity against guanase.

| Parameter | Value | Source Organism of Enzyme | Citation |

| Ki | 2.5 (± 0.6) x 10-6 M | Rabbit Liver | [1] |

| IC50 | ~5 µM | Tissue Culture System | [1] |

Experimental Protocols

Isolation and Purification of this compound from Streptomyces sp. Culture

Objective: To isolate and purify this compound from the fermentation broth of Streptomyces sp. MF718-03.

Materials:

-

Fermentation broth of Streptomyces sp. MF718-03

-

Ethyl acetate

-

Methanol

-

Silica gel (for column chromatography)

-

Appropriate solvents for elution (e.g., chloroform-methanol gradients)

-

Thin-Layer Chromatography (TLC) plates

-

Rotary evaporator

-

Centrifuge

-

Filtration apparatus

Methodology:

-

Fermentation: Cultivate Streptomyces sp. MF718-03 in a suitable production medium under optimal conditions (e.g., temperature, pH, aeration) to encourage the biosynthesis of this compound.

-

Harvesting and Extraction:

-

Separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Extract the culture filtrate (supernatant) with an equal volume of ethyl acetate. Repeat the extraction process to ensure maximum recovery of the compound.

-

Pool the organic layers and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Chromatographic Purification:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Subject the dissolved extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents, such as a chloroform-methanol mixture, to separate the components of the crude extract.

-

Collect fractions and monitor the separation process using Thin-Layer Chromatography (TLC).

-

Identify the fractions containing this compound by comparing with a known standard or by bioassay (guanase inhibition assay).

-

Pool the fractions containing the pure compound and concentrate them to yield purified this compound.

-

Guanase Inhibition Assay

This protocol outlines the spectrophotometric method used to determine the inhibitory activity of this compound against guanase.

Objective: To measure the Ki of this compound for guanase.

Materials:

-

Rabbit liver guanase

-

Guanine (substrate)

-

Tris-HCl buffer (0.05 M, pH 7.4)

-

This compound (inhibitor)

-

UV-Vis Spectrophotometer

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of guanine in the Tris-HCl buffer.

-

Prepare a stock solution of rabbit liver guanase in the Tris-HCl buffer.

-

Prepare a series of dilutions of this compound in the Tris-HCl buffer.

-

-

Enzyme Assay:

-

The assay is performed by monitoring the decrease in absorbance at 245 nm, which corresponds to the hydrolysis of guanine to xanthine.

-

In a cuvette, combine the Tris-HCl buffer, a specific concentration of the guanine substrate, and a specific concentration of the this compound inhibitor.

-

Initiate the reaction by adding a defined amount of the guanase enzyme solution.

-

Immediately measure the change in absorbance at 245 nm over time using the spectrophotometer.

-

-

Data Analysis:

-

Determine the initial reaction velocities (V) at different substrate concentrations ([S]) in the presence and absence of the inhibitor.

-

Construct Lineweaver-Burk plots (1/V vs. 1/[S]) for the uninhibited and inhibited reactions.

-

The type of inhibition (e.g., competitive, non-competitive) can be determined from the pattern of the plots. For competitive inhibition, the lines will intersect on the y-axis.

-

Calculate the Michaelis-Menten constant (KM) and the maximum velocity (Vmax) from the plots.

-

The inhibition constant (Ki) can be determined from the x-intercept of the inhibited plot or by using the appropriate equation for the determined inhibition type.

-

Visualizations

Experimental Workflow for Guanase Inhibition Assay

Caption: Workflow for determining the guanase inhibitory activity of this compound.

This compound's Site of Action in the Purine Salvage Pathway

Caption: Inhibition of Guanase by this compound in the purine salvage pathway.

References

- 1. Investigations into specificity of this compound for inhibition of guanase: Discrimination between the natural heterocyclic inhibitor and its synthetic nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analogs of Iso-Azepinomycin as Potential Transition-State Analog Inhibitors of Guanase: Synthesis, Biochemical Screening, and Structure-Activity Correlations of Various Selectively Substituted Imidazo[4,5-e][1,4]diazepines - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Blueprint: Unraveling the Biosynthesis of Azepinomycin

A Deep Dive into the Undiscovered Country of a Unique Guanase Inhibitor

For Immediate Release

While Azepinomycin, a natural product isolated from Streptomyces species, has garnered interest for its potent guanase inhibitory activity and potential therapeutic applications, a comprehensive understanding of its biosynthesis in bacteria remains an uncharted area of scientific inquiry. Despite extensive investigation into the vast and diverse secondary metabolic pathways of Streptomyces, the specific genetic and enzymatic machinery responsible for the assembly of the unique azepine ring structure of this compound has yet to be elucidated in publicly available scientific literature.

This technical guide serves to consolidate the current, albeit limited, knowledge surrounding this compound and to highlight the significant gaps that present both a challenge and an opportunity for researchers in natural product biosynthesis and drug development. While a detailed, step-by-step pathway is not yet available, this document will provide a framework based on analogous biosynthetic pathways in Streptomyces and outline the necessary experimental approaches to fully characterize the biosynthesis of this intriguing molecule.

This compound: Structure and Biological Activity

This compound is a heterocyclic compound characterized by a distinctive seven-membered azepine ring. Its primary recognized biological activity is the potent and specific inhibition of guanase (guanine deaminase), an enzyme involved in purine metabolism. This inhibitory action has prompted investigations into its potential as a therapeutic agent, particularly in contexts where modulation of guanine levels is desirable.

| Compound | Molecular Formula | Key Structural Feature | Primary Biological Activity |

| This compound | C₇H₉N₅O | Azepine ring | Guanase Inhibitor |

The Producing Organism: Streptomyces - Master Chemists of the Microbial World

Streptomyces is a genus of Gram-positive bacteria renowned for its prolific production of a vast array of secondary metabolites with diverse biological activities, including a majority of clinically used antibiotics. The genomes of Streptomyces species are typically large and contain numerous biosynthetic gene clusters (BGCs), which encode the enzymatic machinery for the production of these complex natural products. It is within one such BGC in a producing Streptomyces strain that the genetic blueprint for this compound biosynthesis is presumed to reside.

A Hypothesized Biosynthetic Landscape: Drawing Parallels from Known Pathways

In the absence of a characterized this compound BGC, we can hypothesize its biosynthetic logic by examining established pathways for other nitrogen-containing heterocyclic natural products from Streptomyces. The biosynthesis of such compounds often involves a series of common enzymatic reactions.

A plausible, yet unconfirmed, biosynthetic route to this compound could involve the following key stages:

-

Precursor Biosynthesis: The pathway would likely commence with primary metabolites, such as amino acids or intermediates from central carbon metabolism.

-

Ring Formation: A key step would be the cyclization reaction to form the seven-membered azepine ring. This could be catalyzed by a specialized cyclase or be a spontaneous cyclization of a reactive intermediate.

-

Tailoring Reactions: Following the formation of the core azepine scaffold, a series of tailoring enzymes, such as oxidoreductases, methyltransferases, and aminotransferases, would likely modify the structure to yield the final this compound molecule.

Below is a conceptual workflow illustrating the general steps that could be involved in elucidating the this compound biosynthetic pathway.

Figure 1. A generalized experimental workflow for the elucidation of a novel biosynthetic pathway, such as that of this compound.

Experimental Protocols for Pathway Elucidation

The definitive characterization of the this compound biosynthetic pathway will necessitate a multi-pronged experimental approach. The following outlines the key methodologies that would be employed:

Identification of the Biosynthetic Gene Cluster (BGC)

-

Genome Sequencing: The initial step involves obtaining a high-quality whole-genome sequence of an this compound-producing Streptomyces strain.

-

Bioinformatic Analysis: The sequenced genome would be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The search would focus on clusters containing genes encoding enzymes plausible for the synthesis of a nitrogen-containing heterocyclic compound, such as non-ribosomal peptide synthetases (NRPSs), polyketide synthases (PKSs), aminotransferases, and cyclases.

Functional Characterization of the BGC

-

Gene Inactivation: To confirm the involvement of a candidate BGC in this compound biosynthesis, targeted gene inactivation (knockout) of key genes within the cluster would be performed. This is typically achieved using CRISPR-Cas9-based methods or homologous recombination.

-

Metabolite Analysis: The resulting mutant strains would be cultivated, and their metabolic profiles analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the abolishment of this compound production. The accumulation of biosynthetic intermediates in knockout mutants can provide crucial insights into the pathway.

-

Gene Complementation: To verify that the observed phenotype is a direct result of the gene knockout, the inactivated gene would be reintroduced into the mutant strain (complementation), which should restore this compound production.

In Vitro Enzymatic Assays

-

Heterologous Expression and Protein Purification: Individual enzymes from the BGC would be expressed in a heterologous host (e.g., E. coli) and purified.

-

Enzymatic Reactions: The purified enzymes would be incubated with hypothesized substrates, and the reaction products analyzed by techniques such as HPLC, MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to determine their specific catalytic function.

The logical relationship for confirming gene function in the biosynthetic pathway is depicted in the following diagram:

Figure 2. Logical flow for confirming the function of a specific gene within the this compound biosynthetic pathway.

Future Outlook and Significance

The elucidation of the this compound biosynthetic pathway holds significant promise for several key areas:

-

Novel Enzyme Discovery: The pathway is likely to harbor novel enzymes with unique catalytic capabilities, particularly for the formation of the azepine ring, which could be valuable biocatalysts for synthetic chemistry.

-

Metabolic Engineering for Improved Yields: Understanding the pathway and its regulation will enable the use of metabolic engineering strategies to enhance the production of this compound in its native host or a heterologous producer.

-

Combinatorial Biosynthesis of Novel Analogs: By manipulating the biosynthetic genes, it may be possible to generate novel analogs of this compound with improved pharmacological properties, such as enhanced potency, selectivity, or better pharmacokinetic profiles.

Azepinomycin's Molecular Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azepinomycin, a natural product, exhibits its biological activity through the targeted inhibition of guanase, a critical enzyme in the purine salvage pathway. This document provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its impact on cellular metabolism and outlining the experimental methodologies used to elucidate its function. Quantitative data on its inhibitory potency are presented, and key signaling pathways and experimental workflows are visualized to offer a clear and in-depth understanding for research and drug development applications.

Introduction

The purine salvage pathway is a vital cellular process for recycling purine bases from the degradation of nucleic acids, allowing for the efficient resynthesis of nucleotides. A key enzyme in this pathway is guanase (guanine deaminase), which catalyzes the hydrolytic deamination of guanine to xanthine.[1] By inhibiting this crucial step, the natural product this compound disrupts purine metabolism, leading to downstream cellular effects that are of significant interest in various therapeutic areas. Understanding the precise molecular interactions and cellular consequences of this compound's action is paramount for its potential development as a therapeutic agent.

Molecular Target and Mechanism of Action

The primary molecular target of this compound is the enzyme guanase (EC 3.5.4.3). This compound acts as a competitive inhibitor of guanase, binding to the active site of the enzyme and preventing the binding of its natural substrate, guanine. This inhibition blocks the conversion of guanine to xanthine, a precursor for uric acid formation.[2] The accumulation of guanine and the depletion of downstream metabolites can have significant impacts on cellular processes that rely on a balanced purine nucleotide pool.

The proposed mechanism of action involves this compound mimicking the transition state of the enzyme-catalyzed hydrolysis of guanine.[2] This high-affinity binding to the enzyme's active site accounts for its potent inhibitory activity.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against guanase has been quantified through various biochemical assays. The following table summarizes the key quantitative data.

| Compound | Assay Type | Enzyme Source | Parameter | Value | Reference |

| This compound | Enzyme Inhibition | Rabbit Liver | K_i | 2.5 (±0.6) x 10⁻⁶ M | [1] |

| This compound | Cell-based | Tissue Culture | IC₅₀ | ~5 µM | |

| This compound Analogue 1 | Enzyme Inhibition | Rabbit Liver | K_i | 2.01 (±0.16) x 10⁻⁵ M | [2] |

| This compound Analogue 2 | Enzyme Inhibition | Rabbit Liver | K_i | 5.36 (±0.14) x 10⁻⁵ M | [2] |

| This compound Nucleoside Analogue 2 | Enzyme Inhibition | Rabbit Liver | K_i | 1.19 (±0.02) x 10⁻⁴ M | [1] |

| This compound Nucleoside Analogue 3 | Enzyme Inhibition | Rabbit Liver | K_i | 1.29 (±0.03) x 10⁻⁴ M | [1] |

Impact on Signaling Pathways

Inhibition of guanase by this compound directly perturbs the purine salvage pathway. This disruption can lead to several downstream consequences for cellular signaling and metabolism:

-

Nucleotide Pool Imbalance: By blocking the conversion of guanine, this compound can lead to an accumulation of guanine and a potential depletion of downstream purine nucleotides. An imbalance in the cellular nucleotide pools can inhibit DNA and RNA synthesis, ultimately leading to cell cycle arrest and inhibition of cell growth.[3]

-

Induction of Apoptosis: The disruption of nucleotide metabolism and the accumulation of certain metabolites can trigger apoptotic pathways, leading to programmed cell death in susceptible cells.[3]

-

Sensitization to Other Therapeutics: In cancer cells, which may rely more heavily on the salvage pathway for nucleotide synthesis, inhibition of guanase could increase their sensitivity to other chemotherapeutic agents that target DNA replication or repair.

Below is a diagram illustrating the point of inhibition by this compound in the purine salvage pathway and its potential downstream consequences.

Experimental Protocols

The following is a detailed methodology for a key experiment used to characterize the inhibitory activity of this compound.

Guanase Inhibition Assay

Objective: To determine the inhibitory constant (K_i) of this compound against guanase.

Materials:

-

Guanase from rabbit liver (commercially available)

-

Guanine (substrate)

-

This compound (inhibitor)

-

Tris-HCl buffer (pH 7.4)

-

Spectrophotometer capable of measuring absorbance at 245 nm

-

Temperature-controlled cuvette holder (25 °C)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of guanine in a suitable solvent and dilute to various concentrations (e.g., 5 to 40 µM) in Tris-HCl buffer.

-

Prepare a stock solution of this compound and dilute to the desired concentrations (e.g., 3 to 9 µM) in Tris-HCl buffer.

-

Prepare a working solution of guanase in Tris-HCl buffer.

-

-

Enzyme Assay:

-

Set the spectrophotometer to measure absorbance at 245 nm and maintain the temperature at 25 °C.

-

In a quartz cuvette, mix the guanine solution and the this compound solution (or buffer for control).

-

Initiate the reaction by adding the guanase solution to the cuvette.

-

Immediately start recording the decrease in absorbance at 245 nm over time. The rate of decrease in absorbance is proportional to the rate of guanine hydrolysis.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V) from the linear portion of the absorbance vs. time plots for each substrate and inhibitor concentration.

-

Construct Lineweaver-Burk plots (1/V vs. 1/[Substrate]) for each inhibitor concentration.

-

Determine the K_m and V_max from the control (no inhibitor) plot.

-

Determine the K_i from the intersection of the lines on the Lineweaver-Burk plot, which is characteristic of competitive inhibition.

-

Experimental and Logical Workflows

The discovery and characterization of enzyme inhibitors like this compound typically follow a structured workflow. The diagram below outlines a general workflow for screening and characterizing guanase inhibitors.

Conclusion

This compound is a potent and specific inhibitor of guanase, acting through a competitive mechanism that likely mimics the transition state of the enzymatic reaction. Its ability to disrupt the purine salvage pathway leads to significant downstream cellular effects, including the potential for cell cycle arrest and apoptosis. The detailed understanding of its molecular mechanism of action, supported by quantitative data and established experimental protocols, provides a solid foundation for further research and development of this compound and its analogues as potential therapeutic agents. The provided diagrams offer a clear visualization of the key pathways and workflows, aiding in the conceptualization of future studies in this area.

References

- 1. Investigations into specificity of this compound for inhibition of guanase: Discrimination between the natural heterocyclic inhibitor and its synthetic nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design of inhibitors against guanase: synthesis and biochemical evaluation of analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Mechanism of the Selective Antiproliferation Effect of Guanine-Based Biomolecules and Its Compensation - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepinomycin, a natural product isolated from Streptomyces species, has been identified as a potent inhibitor of the enzyme guanase (EC 3.5.4.3). Guanase is a critical enzyme in the purine salvage pathway, responsible for the hydrolytic deamination of guanine to xanthine. By targeting this enzyme, this compound presents a potential therapeutic avenue for intervention in processes reliant on this metabolic pathway, including certain cancers and viral infections. This technical guide provides an in-depth overview of guanase as the primary biological target of this compound, summarizing the available quantitative data, detailing experimental methodologies, and visualizing the relevant biological pathway. Based on current scientific literature, guanase is the only well-documented primary biological target of this compound.

Quantitative Data: Inhibitory Potency of this compound and its Analogs

The inhibitory activity of this compound against mammalian guanase has been quantified, demonstrating its specificity and potency. The following table summarizes the key inhibition constants (Kᵢ) for this compound and its synthetic nucleoside analogues against rabbit liver guanase.[1][2]

| Compound | Target Enzyme | Kᵢ (M) | Relative Potency vs. This compound |

| This compound (1) | Rabbit Liver Guanase | 2.5 (±0.6) x 10⁻⁶ | 1x |

| Diastereomeric Nucleoside Analogue (2) | Rabbit Liver Guanase | 1.19 (±0.02) x 10⁻⁴ | ~200x less potent |

| Diastereomeric Nucleoside Analogue (3) | Rabbit Liver Guanase | 1.29 (±0.03) x 10⁻⁴ | ~200x less potent |

Table 1: Inhibitory constants (Kᵢ) of this compound and its analogues against rabbit liver guanase. Data sourced from Chakraborty et al., 2012.[1][2]

Signaling Pathway: Inhibition of the Purine Salvage Pathway

This compound exerts its effect by interrupting the purine salvage pathway at the point of guanine conversion. This pathway is crucial for recycling purine bases from the breakdown of nucleic acids, allowing cells to synthesize new nucleic acids with reduced energy expenditure compared to de novo synthesis.

Experimental Protocols

The determination of the inhibitory potential of this compound against guanase involved a series of biochemical assays. While the full, detailed protocols are proprietary to the conducting laboratories, the published literature provides a solid framework of the methodologies employed.[1][2][3]

Guanase Inhibition Assay Workflow

The following diagram outlines the general workflow for assessing the inhibitory activity of compounds like this compound against guanase.

Key Steps in the Protocol:

-

Enzyme Preparation: A purified mammalian guanase, such as from rabbit liver, is used. The activity of the enzyme stock is standardized.[3]

-

Substrate and Inhibitor Preparation: Solutions of guanine (the substrate) and this compound (the inhibitor) are prepared at various concentrations. Dimethyl sulfoxide (DMSO) or methanol may be used as solvents for the inhibitor.[3]

-

Biochemical Screening: The assay is typically performed in a buffer system at a physiological pH. The enzyme is pre-incubated with different concentrations of this compound before the addition of guanine to initiate the reaction.

-

Data Acquisition: The rate of the reaction, specifically the formation of xanthine, is monitored over time. This is often achieved using spectrophotometry, as xanthine has a different UV absorbance profile than guanine.

-

Data Analysis: The reaction velocities are calculated from the acquired data. To determine the inhibition constant (Kᵢ), the data is fitted to enzyme kinetic models, such as the Michaelis-Menten equation, and often visualized using plots like the Lineweaver-Burk plot.[1]

Conclusion

The primary and, to date, sole well-established biological target of this compound is the enzyme guanase. Its potent and specific inhibition of this enzyme within the purine salvage pathway underscores its potential as a lead compound for the development of novel therapeutics. Further research into the cellular effects of guanase inhibition by this compound in various disease models is a logical next step in elucidating its full therapeutic potential. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with or interested in this promising natural product.

References

- 1. Investigations into specificity of this compound for inhibition of guanase: discrimination between the natural heterocyclic inhibitor and its synthetic nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Analogs of Iso-Azepinomycin as Potential Transition-State Analog Inhibitors of Guanase: Synthesis, Biochemical Screening, and Structure-Activity Correlations of Various Selectively Substituted Imidazo[4,5-e][1,4]diazepines - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Activities of Azepinomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azepinomycin, a natural product isolated from Streptomyces species, has garnered attention for its specific and potent biological activity. This technical guide provides an in-depth overview of the known biological functions of this compound, with a primary focus on its well-documented role as an inhibitor of the enzyme guanase. While categorized as an antitumor antibiotic, the direct cytotoxic and antibacterial data remains limited in publicly accessible research. This document consolidates the current understanding of this compound's mechanism of action, presents quantitative data on its enzyme inhibition, details relevant experimental protocols, and visualizes the associated biochemical pathway and experimental workflow.

Core Biological Activity: Guanase Inhibition

The most extensively studied biological activity of this compound is its potent and competitive inhibition of guanase (guanine deaminase), a key enzyme in the purine salvage pathway.[1][2] Guanase catalyzes the hydrolytic deamination of guanine to xanthine. By inhibiting this enzyme, this compound disrupts purine metabolism, a pathway with significant implications in various pathological conditions, including cancer and viral infections, where cellular proliferation and nucleic acid synthesis are highly active.[2]

Mechanism of Action

This compound is proposed to act as a transition-state analog inhibitor of guanase.[2] Its unique seven-membered ring structure mimics the transition state of the guanine deamination reaction, allowing it to bind with high affinity to the active site of the enzyme, thereby blocking the entry and conversion of the natural substrate, guanine. This competitive inhibition mechanism has been elucidated through kinetic studies.

Quantitative Inhibition Data

The inhibitory potency of this compound against guanase has been quantified in several studies. The following table summarizes the key inhibition constants (Ki) and 50% inhibitory concentrations (IC50) reported in the literature.

| Compound | Enzyme Source | Inhibition Constant (Ki) | IC50 | Citation(s) |

| This compound | Rabbit Liver Guanase | 16.7 ± 0.5 µM | - | |

| This compound (1) | Rabbit Liver Guanase | 2.5 ± 0.6 x 10-6 M | ~5 µM (in tissue culture) | [1][2] |

| Nucleoside Analogue (2) | Rabbit Liver Guanase | 1.19 ± 0.02 x 10-4 M | - | [1] |

| Nucleoside Analogue (3) | Rabbit Liver Guanase | 1.29 ± 0.03 x 10-4 M | - | [1] |

Note: The natural product, this compound, is noted to be significantly more potent than its synthetic nucleoside analogues, suggesting the heterocyclic core is crucial for its inhibitory activity.[1]

Putative Anticancer and Antibacterial Activities

This compound is classified as an antitumor antibiotic produced by Streptomyces species.[3] The rationale for its potential anticancer and antiviral activity stems from its ability to inhibit the purine salvage pathway. Rapidly proliferating cells, such as cancer cells and virus-infected cells, often have a high demand for nucleotides and may be more reliant on salvage pathways for their synthesis. By disrupting this pathway, this compound could selectively inhibit the growth of these cells.

However, it is critical to note that while the potential exists, there is a conspicuous absence of publicly available, in-depth studies and quantitative data (e.g., IC50 values against various cancer cell lines or Minimum Inhibitory Concentrations (MICs) against a spectrum of bacteria) to substantiate the direct anticancer and broad-spectrum antibacterial activities of this compound. Further research is required to explore these potential therapeutic applications.

Experimental Protocols

Guanase Inhibition Assay

The following is a detailed methodology for determining the inhibitory effect of this compound on guanase activity, based on published protocols.[1][2]

Objective: To determine the inhibition constant (Ki) of this compound against guanase.

Materials:

-

Guanase from rabbit liver (e.g., as a suspension in 3.2 M (NH4)2SO4)

-

Guanine (substrate)

-

This compound (inhibitor)

-

Tris-HCl buffer (0.05 M, pH 7.4)

-

NaOH (1N)

-

UV-Vis Spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of Reagents:

-

Prepare a 0.05 M Tris-HCl buffer and adjust the pH to 7.4.

-

Prepare a stock solution of guanine. For example, dissolve 25 mg of guanine in 1 mL of 1N NaOH and then bring the volume to 100 mL with the Tris-HCl buffer.

-

Prepare stock solutions of this compound at various concentrations in the Tris-HCl buffer.

-

Dilute the commercial guanase suspension in Tris-HCl buffer to achieve a working concentration (e.g., 7.7 x 10-3 units per assay).

-

-

Enzyme Assay:

-

The assay is performed by monitoring the decrease in absorbance at 245 nm, which corresponds to the hydrolysis of guanine to xanthine.

-

Set up a series of reactions in cuvettes, each containing the Tris-HCl buffer, a specific concentration of guanine (typically ranging from 5 to 40 µM), and a fixed concentration of this compound (or vehicle control).

-

Initiate the reaction by adding the guanase enzyme solution.

-

Immediately measure the change in absorbance at 245 nm over time at a constant temperature (e.g., 25°C).

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V) from the rate of change in absorbance.

-

To determine the mode of inhibition and the Ki value, plot the data using a Lineweaver-Burk plot (1/V versus 1/[S], where [S] is the substrate concentration).

-

For competitive inhibition, the lines will intersect on the y-axis. The Ki can be calculated from the change in the apparent Km.

-

Visualizations

Signaling Pathway: Purine Salvage Pathway

References

- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro anticancer effect of azithromycin targeting hypoxic lung cancer cells via the inhibition of mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of this compound and its beta-D-ribofuranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of Azepinomycin and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepinomycin, a natural product isolated from Streptomyces species, has garnered significant interest within the medicinal chemistry community due to its unique heterocyclic structure and notable biological activity. As an antitumor antibiotic and an inhibitor of guanase, it represents a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural elucidation of this compound and its analogs, detailing the experimental methodologies and spectroscopic data that have been pivotal in defining their chemical architecture.

Core Structure of this compound

This compound possesses a distinctive fused heterocyclic system, chemically identified as 4,5,6,7-tetrahydro-6-hydroxy-3H-imidazo[4,5-e][1][2]diazepin-8-one. The core structure features an imidazole ring fused to a seven-membered diazepine ring, with a hydroxyl group at the C6 position, which has been shown to be crucial for its biological activity. The IUPAC name for this compound is 6-hydroxy-4,5,6,7-tetrahydro-1H-imidazo[4,5-e][1][2]diazepin-8-one.

Experimental Protocols for Structural Elucidation

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone for elucidating the connectivity and stereochemistry of this compound and its derivatives.

-

¹H NMR (Proton NMR): Provides information on the number of different types of protons and their neighboring environments. Key signals include those for the imidazole proton, the methylene protons of the diazepine ring, and the methine proton at the hydroxyl-bearing carbon.

-

¹³C NMR (Carbon NMR): Determines the number of different types of carbon atoms and their chemical environments, including carbonyl, aromatic, and aliphatic carbons.

-

2D NMR Techniques:

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to piece together fragments of the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments and assigning quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry, particularly of substituents on the diazepine ring. For instance, 2D NOESY has been instrumental in determining the absolute stereochemistry of the 6-OH group in synthetic nucleoside analogs of this compound.[2]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compounds.

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

-

Tandem Mass Spectrometry (MS/MS): Involves fragmentation of the parent ion to provide structural information about different parts of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key absorptions for this compound would include:

-

O-H stretching (for the hydroxyl group)

-

N-H stretching (for the imidazole and amide groups)

-

C=O stretching (for the amide carbonyl group)

-

C=N and C=C stretching (for the imidazole ring)

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, often characteristic of the chromophoric imidazole ring system.

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including absolute stereochemistry. While no specific X-ray crystallographic data for this compound itself is readily available in the reviewed literature, this technique remains the gold standard for structural confirmation of its analogs when suitable crystals can be obtained.

Quantitative Spectroscopic Data

While a consolidated public record of the complete original spectroscopic data for naturally isolated this compound is not currently available, data for its resynthesized form and its analogs have been reported in various studies. The following tables summarize the expected and reported types of data.

Table 1: Key Spectroscopic Data for this compound and Analogs

| Spectroscopic Technique | Type of Information Obtained | Expected/Reported Data for this compound and Analogs |

| ¹H NMR | Chemical shifts (δ, ppm), coupling constants (J, Hz), integration | Signals corresponding to imidazole CH, diazepine ring CH₂, CHOH |

| ¹³C NMR | Chemical shifts (δ, ppm) | Signals for imidazole carbons, diazepine ring carbons, carbonyl carbon |

| HRMS | Exact mass | C₆H₈N₄O₂ (for this compound) |

| IR | Absorption frequencies (cm⁻¹) | Bands for OH, NH, C=O, C=N, C=C functional groups |

| UV-Vis | Wavelength of maximum absorbance (λmax, nm) | Absorption maxima characteristic of the imidazo-diazepine core |

Synthesis and Structural Analogs

Numerous synthetic routes to this compound and its analogs have been developed, not only to confirm the structure of the natural product but also to explore structure-activity relationships (SAR).[3][4] These synthetic efforts have been crucial in providing material for biological testing and for confirming the spectroscopic assignments.

Several analogs of this compound have been synthesized to probe the requirements for its biological activity, particularly as an inhibitor of guanase.[5] Modifications have been made at various positions of the imidazo[4,5-e][1][2]diazepine core.

Visualizing Methodologies and Pathways

General Workflow for Structural Elucidation

The logical flow for determining the structure of a natural product like this compound is outlined below.

References

- 1. The clecarmycins, new antitumor antibiotics produced by Streptomyces: fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigations into specificity of this compound for inhibition of guanase: discrimination between the natural heterocyclic inhibitor and its synthetic nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-tumor and antimicrobial activity of antibiotic produced by streptomyces spp [wisdomlib.org]

- 4. Investigations into biochemical mode of inhibition of guanase by this compound: synthesis and biochemical screening of several analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analogs of iso-azepinomycin as potential transition-state analog inhibitors of guanase: synthesis, biochemical screening, and structure-activity correlations of various selectively substituted imidazo[4,5-e][1,4]diazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

Azepinomycin: A Potential Antitumor Antibiotic Targeting Purine Metabolism

Disclaimer: Scientific literature extensively documents azepinomycin as a potent inhibitor of the enzyme guanase. However, as of late 2025, there is a notable absence of published studies providing specific quantitative data on its direct antitumor activities, such as IC50 values against cancer cell lines or in vivo efficacy in animal models. Consequently, this technical guide focuses on the theoretical potential of this compound as an antitumor agent, based on its well-established mechanism of action as a guanase inhibitor. The experimental protocols and signaling pathways described herein are presented as established methodologies to facilitate future research into the anticancer properties of this compound.

Introduction to this compound

This compound is a microbial metabolite originally isolated from Streptomyces species. Structurally, it is a unique heterocyclic compound. Its primary characterized biological activity is the potent and specific inhibition of guanase (guanine deaminase), a key enzyme in the purine salvage pathway.

Mechanism of Action: Guanase Inhibition

Guanase catalyzes the hydrolytic deamination of guanine to xanthine. In the context of cancer biology, inhibiting this enzyme presents a compelling therapeutic strategy. Rapidly proliferating cancer cells often exhibit an increased reliance on the purine salvage pathway to meet the high demand for nucleotides for DNA and RNA synthesis. By inhibiting guanase, this compound could exert antitumor effects through several potential mechanisms:

-

Depletion of Xanthine and Downstream Metabolites: Inhibition of guanine conversion to xanthine could lead to a reduction in the pool of uric acid.

-

Accumulation of Guanine: Blocking the primary metabolic route for guanine can lead to its intracellular accumulation. Elevated levels of guanine and its subsequent metabolites, such as guanosine triphosphate (GTP), can be cytotoxic and may trigger apoptosis.

-

Synergistic Effects with Other Chemotherapeutics: Guanase is known to metabolize and inactivate certain purine analog anticancer drugs, such as 6-thioguanine. Inhibition of guanase by this compound could therefore enhance the efficacy of these co-administered therapies.

Potential Antitumor Effects: A Theoretical Framework

Based on the known consequences of disrupting purine metabolism in cancer cells, the inhibition of guanase by this compound is hypothesized to induce apoptosis and cell cycle arrest.

Induction of Apoptosis

The accumulation of guanine and its derivatives resulting from guanase inhibition can be perceived by the cell as a metabolic stress signal, potentially leading to the activation of the intrinsic apoptotic pathway. This would involve the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

Cell Cycle Arrest

Disruption of the nucleotide pool balance is a well-known trigger for cell cycle checkpoints. An imbalance in purine metabolites due to guanase inhibition could activate DNA damage response pathways, even in the absence of direct DNA damage, leading to the activation of checkpoint kinases such as ATM and ATR. This could, in turn, lead to the phosphorylation of p53 and subsequent transactivation of cell cycle inhibitors like p21, resulting in G1/S or G2/M phase arrest.

Data Presentation (Hypothetical)

While no specific data for this compound exists, the following tables are presented as templates for how quantitative data on its antitumor effects could be structured.

Table 1: In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h exposure |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| HCT116 | Colorectal Carcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| Jurkat | T-cell Leukemia | Data not available |

Table 2: In Vivo Antitumor Efficacy of this compound in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | Data not available | Data not available |

| Positive Control | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in evaluating the antitumor potential of this compound.

Guanase Activity Assay

This protocol describes a spectrophotometric method to determine the inhibitory effect of this compound on guanase activity.

Materials:

-

Guanase enzyme (from bovine or recombinant source)

-

Guanine solution (substrate)

-

Xanthine Oxidase

-

Phosphate buffer (pH 7.5)

-

This compound solutions of varying concentrations

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, guanine, and xanthine oxidase in each well of the microplate.

-

Add varying concentrations of this compound to the experimental wells. Include a positive control (known guanase inhibitor) and a negative control (vehicle).

-

Initiate the reaction by adding guanase to all wells.

-

Immediately measure the absorbance at 290 nm (the wavelength at which uric acid, the product of the xanthine oxidase reaction, has a maximal absorbance) and continue to monitor the change in absorbance over time (e.g., every minute for 30 minutes).

-

The rate of uric acid formation is proportional to the guanase activity. Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value of this compound for guanase inhibition by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This protocol outlines the procedure to assess the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, 72 hours). Include untreated cells as a negative control.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the IC50 value of this compound for each cell line.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol details the detection and quantification of apoptosis induced by this compound.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Culture and treat cancer cells with this compound at its IC50 concentration for a predetermined time.

-

Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution following this compound treatment.

Materials:

-

Cancer cells treated with this compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend them in the PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathways through which this compound may exert its antitumor effects.

Caption: Hypothesized apoptotic pathway induced by this compound via guanase inhibition.

Caption: Hypothesized cell cycle arrest pathway induced by this compound.

Experimental Workflow

Caption: Proposed experimental workflow for evaluating the antitumor potential of this compound.

Conclusion

This compound presents a compelling starting point for the development of a novel class of antitumor agents targeting purine metabolism. Its known activity as a potent guanase inhibitor provides a strong rationale for its investigation as a cancer therapeutic. The next critical steps will be to perform the foundational in vitro and in vivo studies outlined in this guide to validate its antitumor efficacy and elucidate the precise molecular mechanisms underlying its action. Should these investigations prove fruitful, this compound could represent a significant advancement in the treatment of cancers that are heavily reliant on the purine salvage pathway.

Guanase Inhibition by Azepinomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanase (guanine deaminase, GDA, EC 3.5.4.3) is a critical enzyme in the purine salvage pathway, catalyzing the hydrolytic deamination of guanine to xanthine.[1] This enzyme plays a significant role in maintaining the intracellular pool of purine nucleotides.[2] A variety of pathogens, unable to synthesize purines de novo, rely on the host's purine salvage pathway for their survival, making guanase a potential therapeutic target.[1] Elevated levels of guanase have also been associated with several pathological conditions, including liver disease and certain cancers, further highlighting its importance in drug development.[3][4]

Azepinomycin, a natural product isolated from the culture filtrate of Streptomyces sp. MF718-03, has been identified as an inhibitor of guanase.[1] It is believed to act as a transition-state analog inhibitor, mimicking the tetrahedral intermediate of the enzyme-catalyzed hydrolysis of guanine.[1][3] This technical guide provides an in-depth overview of the inhibition of guanase by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

Quantitative Inhibition Data

The inhibitory potency of this compound and its synthetic analogues against guanase has been determined through various biochemical assays. The following tables summarize the key quantitative data from these studies.

| Inhibitor | Enzyme Source | IC50 (µM) | Reference |

| This compound | Guanase (in tissue culture) | ~5 | [1] |

| This compound | Guanine deaminase | 4.9 | [5] |

| This compound | Guanase (in tissue culture) | ~10 | [4] |

| Inhibitor | Enzyme Source | Inhibition Constant (Ki) (µM) | Mechanism of Inhibition | Reference |

| This compound (enantiomeric mixture) | Rabbit liver guanase | 2.5 ± 0.6 | Competitive | [1] |

| This compound Nucleoside Analogue 2 | Rabbit liver guanase | 119 ± 2 | Competitive | [1] |

| This compound Nucleoside Analogue 3 | Rabbit liver guanase | 129 ± 3 | Competitive | [1] |

| This compound Analogue 10 | Rabbit liver guanase | 16.70 ± 0.48 | Competitive | [4] |

Experimental Protocols

The following section details the methodologies employed in the key experiments to characterize the inhibition of guanase by this compound.

Guanase Inhibition Assay

A common method to determine guanase activity and inhibition is through spectrophotometric analysis.[1][4]

Materials:

-

This compound or its analogues (inhibitor)

-

Spectrophotometer capable of measuring absorbance at 245 nm[1][4]

-

Quartz cuvettes[7]

Procedure:

-

Preparation of Solutions:

-

Assay Mixture:

-

In a quartz cuvette, combine the buffer, substrate (guanine), and inhibitor (this compound) at the desired concentrations.[7]

-

-

Enzyme Reaction Initiation:

-

Spectrophotometric Measurement:

-

Data Analysis:

-

The rate of the reaction (enzyme activity) is determined from the change in optical density per unit time.[1][4]

-

To determine the Michaelis-Menten constant (KM) and the maximum reaction velocity (Vmax), the assay is performed with varying substrate concentrations in the absence of the inhibitor.[1]

-

To determine the inhibition constant (Ki) and the mechanism of inhibition, the assay is performed with varying substrate and inhibitor concentrations.[1] The data is then plotted using methods such as the Lineweaver-Burk plot (1/V versus 1/S).[1]

-

Visualizations

Signaling Pathway: Purine Metabolism

Guanase is a key enzyme in the purine salvage pathway. The following diagram illustrates the position of guanase in the metabolic conversion of guanine.

Caption: Role of Guanase in the Purine Salvage Pathway.

Experimental Workflow: Guanase Inhibition Assay

The workflow for a typical guanase inhibition assay is depicted below.

Caption: Workflow for Spectrophotometric Guanase Inhibition Assay.

Logical Relationship: Competitive Inhibition

This compound exhibits competitive inhibition of guanase, meaning it binds to the active site of the enzyme and competes with the natural substrate, guanine.

Caption: Mechanism of Competitive Inhibition of Guanase.

Conclusion

This compound has been established as a competitive inhibitor of guanase, an enzyme of significant interest in drug discovery. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working on the development of novel guanase inhibitors. Further investigation into the structure-activity relationships of this compound and its analogues could lead to the design of more potent and selective therapeutic agents targeting the purine salvage pathway.

References

- 1. Investigations into specificity of this compound for inhibition of guanase: Discrimination between the natural heterocyclic inhibitor and its synthetic nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pa2online.org [pa2online.org]

- 3. CONTENTdm [contentdm.ad.umbc.edu]

- 4. A Novel Transition State Analogue Inhibitor of Guanase Based on this compound Ring Structure: Synthesis and Biochemical Assessment of Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Analogs of Iso-Azepinomycin as Potential Transition-State Analog Inhibitors of Guanase: Synthesis, Biochemical Screening, and Structure-Activity Correlations of Various Selectively Substituted Imidazo[4,5-e][1,4]diazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Real-Time Monitoring of Human Guanine Deaminase Activity by an Emissive Guanine Analog - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Azepinomycin Isolation from Fermentation Broth: A General Approach

Audience: Researchers, scientists, and drug development professionals.

Introduction

Streptomyces species are prolific producers of a vast array of secondary metabolites, including many clinically important antibiotics. The isolation and purification of a target molecule from a complex fermentation broth is a critical step in the drug discovery and development process. This process typically involves a multi-step approach encompassing fermentation, extraction, and chromatography. This document outlines a generalized protocol that can serve as a starting point for the isolation of Azepinomycin.

Fermentation

The initial step is the cultivation of the this compound-producing Streptomyces strain under conditions optimized for antibiotic production.

2.1. Culture Conditions

Optimizing fermentation parameters is crucial for maximizing the yield of the target compound. Key parameters to consider include media composition, pH, temperature, and aeration.

Table 1: General Fermentation Parameters for Streptomyces Species

| Parameter | Typical Range | Notes |

| Temperature | 25-30°C | Strain-dependent; should be optimized for growth and production. |

| pH | 6.5-7.5 | Buffers may be required to maintain optimal pH during fermentation. |

| Aeration | Shaking at 150-250 rpm | Adequate oxygen supply is critical for most Streptomyces species. |

| Inoculum Size | 5-10% (v/v) | A well-grown seed culture is essential for robust fermentation. |

| Fermentation Time | 5-14 days | Production of secondary metabolites often occurs in the stationary phase. |

2.2. Fermentation Protocol

-

Prepare the seed culture by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth or a specific seed medium) with a fresh culture of the Streptomyces strain.

-

Incubate the seed culture at the optimal temperature with shaking for 2-3 days until dense growth is achieved.

-

Inoculate the production medium with the seed culture. Production media often contain complex carbon and nitrogen sources to support secondary metabolite production.

-

Incubate the production culture under optimized conditions for the predetermined fermentation time. Monitor the culture periodically for growth (e.g., by measuring optical density or mycelial dry weight) and antibiotic production (using a bioassay or analytical method).

Extraction

Following fermentation, the first step in purification is to separate the biomass from the culture broth and then extract the target compound.

3.1. Separation of Biomass

The mycelial biomass is typically separated from the fermentation broth by centrifugation or filtration.

Protocol:

-

Transfer the fermentation broth to centrifuge bottles.

-

Centrifuge at 5,000-10,000 x g for 15-30 minutes.

-

Decant the supernatant (the clarified broth), which contains the extracellularly secreted this compound.

-

The mycelial pellet should also be tested for intracellular this compound by performing an extraction of the biomass (e.g., with acetone or methanol).

3.2. Solvent Extraction

Solvent extraction is a common method to selectively recover the target compound from the clarified broth based on its polarity. The choice of solvent is critical and depends on the chemical properties of this compound.

Table 2: Common Solvents for Antibiotic Extraction

| Solvent | Polarity | Target Compound Properties |

| Ethyl Acetate | Medium | Broadly effective for many antibiotics of medium polarity. |

| n-Butanol | Medium-High | Effective for more polar compounds. |

| Chloroform | Low | Suitable for non-polar compounds. |

| Dichloromethane | Low-Medium | Alternative to chloroform for non-polar to medium-polarity compounds. |

Protocol:

-

Adjust the pH of the clarified fermentation broth. The optimal pH for extraction will depend on the acidic or basic nature of this compound.

-

Transfer the pH-adjusted broth to a separatory funnel.

-

Add an equal volume of the selected organic solvent (e.g., ethyl acetate).

-

Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.

-

Allow the layers to separate.

-

Collect the organic phase containing the extracted compound.

-

Repeat the extraction of the aqueous phase 2-3 times with fresh solvent to maximize recovery.

-

Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification

The crude extract is a complex mixture of compounds. Chromatographic techniques are employed to isolate this compound to a high degree of purity.

4.1. Column Chromatography

Column chromatography is a primary purification step to fractionate the crude extract based on the differential adsorption of its components to a stationary phase.

Table 3: Typical Column Chromatography Parameters

| Parameter | Options | Notes |

| Stationary Phase | Silica gel, Alumina, Sephadex LH-20 | Choice depends on the polarity and size of this compound. |

| Mobile Phase | Hexane, Ethyl Acetate, Chloroform, Methanol (and gradients thereof) | A gradient of increasing polarity is often used to elute compounds. |

| Fraction Collection | Manual or automated fraction collector | Fractions are collected and analyzed for the presence of this compound. |

Protocol:

-

Prepare a slurry of the stationary phase (e.g., silica gel) in the initial mobile phase solvent.

-

Pack the column with the slurry to create a uniform bed.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Apply the dried, adsorbed sample to the top of the column.

-

Elute the column with a mobile phase of increasing polarity.

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.

-

Pool the pure fractions and concentrate them.

4.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution chromatographic technique used for the final purification of the target compound.

Protocol:

-

Dissolve the partially purified sample from the column chromatography step in the mobile phase.

-

Inject the sample onto an appropriate HPLC column (e.g., a reversed-phase C18 column).

-

Elute with a suitable mobile phase, often a gradient of water and an organic solvent like acetonitrile or methanol, sometimes with additives like trifluoroacetic acid or formic acid.

-

Monitor the elution profile using a detector (e.g., UV-Vis, Mass Spectrometry).

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the isolated compound using analytical HPLC and characterize its structure using spectroscopic methods (e.g., MS, NMR).

Visualized Workflows

dot

Caption: General workflow for the isolation of this compound.

dot

Caption: Key parameters influencing the isolation process.

Application Notes and Protocols for In Vitro Assays with Azithromycin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro assays to evaluate the anti-cancer properties of Azithromycin. The protocols outlined below are foundational for assessing its efficacy and mechanism of action in various cancer cell lines.

Introduction

Azithromycin, a macrolide antibiotic, has demonstrated potential as an anti-cancer agent.[1][2][3][4][5] Beyond its established antimicrobial properties, studies have revealed its ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and interfere with critical processes for tumor progression.[1][2][5] In vitro assays are essential first steps in pre-clinical research to quantify the cytotoxic and apoptotic effects of Azithromycin on cancer cells and to elucidate the underlying molecular mechanisms.[6][7][8]

Key In Vitro Applications of Azithromycin in Cancer Research

-

Determination of Cytotoxicity: Assessing the dose-dependent effect of Azithromycin on cancer cell viability.

-

Induction of Apoptosis: Investigating the ability of Azithromycin to trigger programmed cell death in cancer cells.

-

Cell Cycle Analysis: Examining the impact of Azithromycin on the progression of the cell cycle.

-

Mechanism of Action Studies: Elucidating the signaling pathways modulated by Azithromycin that lead to its anti-cancer effects.

-

Synergistic Effects: Evaluating the combined effect of Azithromycin with other chemotherapeutic agents.[2][5]

Data Presentation

Table 1: In Vitro Cytotoxicity of Azithromycin (IC50 Values)

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) | Reference |

| HeLa | Cervical Cancer | 72 | 15.66 | [2][5] |

| SGC-7901 | Gastric Cancer | 72 | 26.05 | [2][5] |

| HCT-116 | Colon Cancer | 48 | 63.19 | [4] |

| SW480 | Colon Cancer | 48 | 140.85 | [4] |

| BHK-21 | Transformed Cell Line (Control) | 72 | 91.00 | [2][5] |

Table 2: Synergistic Effects of Azithromycin with Vincristine

| Cell Line | Treatment | IC50 of Azithromycin (µg/mL) at 72h | Reference |

| HeLa | Azithromycin alone | 15.66 | [2][5] |

| HeLa | Azithromycin + 12.50 µg/mL Vincristine | 9.47 | [2][5] |

| SGC-7901 | Azithromycin alone | 26.05 | [2][5] |

| SGC-7901 | Azithromycin + 12.50 µg/mL Vincristine | 8.43 | [2][5] |

| BHK-21 | Azithromycin alone | 91.00 | [2][5] |

| BHK-21 | Azithromycin + 12.50 µg/mL Vincristine | 40.15 | [2][5] |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of Azithromycin on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa, SGC-7901)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Azithromycin stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Drug Treatment: Prepare serial dilutions of Azithromycin in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of Azithromycin. Include a vehicle control (medium with the same concentration of DMSO used to dissolve Azithromycin) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value (the concentration of drug that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[2][5]

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by Azithromycin.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Azithromycin

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with Azithromycin at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.[5]

Protocol 3: Western Blot Analysis for Apoptotic Proteins

This protocol detects changes in the expression of key proteins involved in apoptosis.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-Bcl-2, anti-Mcl-1, anti-Bcl-xL)[2]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the changes in the expression levels of the target proteins. An increase in cleaved PARP and cleaved caspase-3, and a decrease in Bcl-2, Mcl-1, and Bcl-xL would indicate apoptosis induction.[2]

Visualizations

Caption: Workflow for Azithromycin In Vitro Assays.

Caption: Azithromycin-Induced Apoptosis Pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. oncotarget.com [oncotarget.com]

- 4. Azithromycin enhances anticancer activity of TRAIL by inhibiting autophagy and up-regulating the protein levels of DR4/5 in colon cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azithromycin synergistically enhances anti-proliferative activity of vincristine in cervical and gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iv.iiarjournals.org [iv.iiarjournals.org]

Determining the Potency of Azepinomycin: An Application Note on IC50 Value for Guanase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Azepinomycin against the enzyme guanase. Guanase (guanine deaminase) is a critical enzyme in the purine salvage pathway, and its inhibition is a key area of interest for therapeutic development in cancer, viral, and bacterial diseases. This compound, a natural product isolated from Streptomyces sp., has been identified as an inhibitor of this enzyme. Understanding its potency through IC50 determination is a fundamental step in evaluating its therapeutic potential.

Introduction to Guanase and this compound

Guanase (EC 3.5.4.3) catalyzes the hydrolytic deamination of guanine to xanthine and ammonia. This reaction is a crucial step in the purine salvage pathway, which allows cells to recycle purine bases.[1] In several pathological conditions, including certain cancers and microbial infections, cells become highly dependent on this salvage pathway for nucleotide synthesis. Therefore, inhibiting guanase presents a promising strategy to selectively target these cells.[1][2]

This compound is a naturally occurring heterocyclic compound that has been shown to inhibit guanase.[1][3] It is believed to act as a transition state analog inhibitor.[1] The IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a standard measure of its potency.[4][5] For this compound, the IC50 for guanase has been estimated to be approximately 4.9 to 5 µM in tissue culture systems.[1][6][7] Further studies have determined the inhibition constant (Ki) against purified mammalian guanase to be 2.5 ± 0.6 x 10⁻⁶ M, indicating a competitive inhibition mechanism.[1][8]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's inhibition of guanase.

| Parameter | Value | Source Enzyme | Notes |